![molecular formula C10H10F2O3 B2426277 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane CAS No. 1237991-81-9](/img/structure/B2426277.png)
2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane, also known as Difluoromethoxyphenyl oxirane, is a synthetic compound that belongs to the class of epoxides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
- An efficient method for preparing various 2-substituted-1,4-benzodioxanes has been developed, utilizing the ring-opening process of 2-((2-iodophenoxy)methyl)oxirane followed by intramolecular C-O cross coupling cyclization, catalyzed by CuBr (Liu & Bao, 2010).
Dental Applications
- Siloranes, silicon-based monomers with oxirane functionality, have been investigated for use in low shrinkage/stress dental composites, displaying stability in various aqueous environments which makes them suitable for oral use (Eick et al., 2006).
Genetic and Biological Effects
- The genetic effects of oxiranes and siloranes, like gene mutations and micronuclei formation, were analyzed in mammalian cells. Some oxiranes showed strong effects at genetic endpoints, indicating the need for cautious application in biological contexts (Schweikl et al., 2004).
Chiral Resolution Reagents
- (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a versatile reagent for analyzing scalemic mixtures of amines, demonstrating its utility in enantiopure synthetic processes (Rodríguez-Escrich et al., 2005).
Material Science
- Oxiranes have been studied for their use in enhancing electrochromic properties of materials, like poly(3,4‐ethylenedioxythiophene) films, showing potential in applications requiring color change capabilities (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
2-[[2-(difluoromethoxy)phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)15-9-4-2-1-3-8(9)14-6-7-5-13-7/h1-4,7,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHPARGKQAOYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


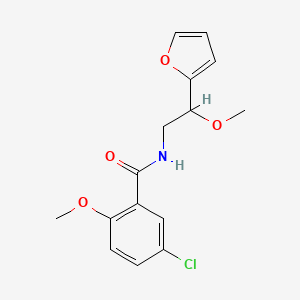
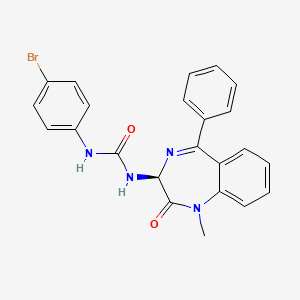
![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)

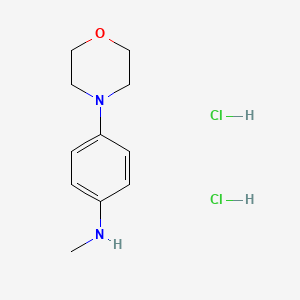
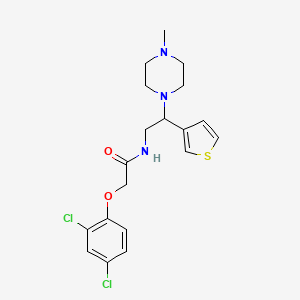
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)

![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)
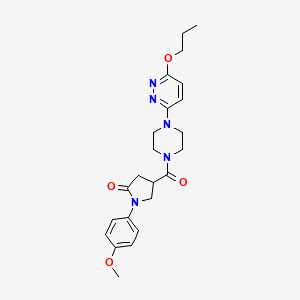

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2426217.png)